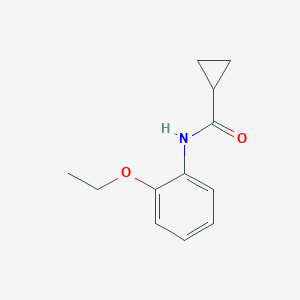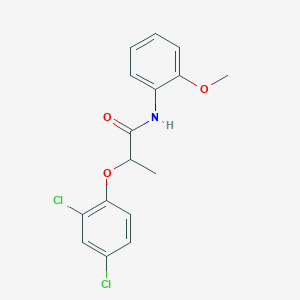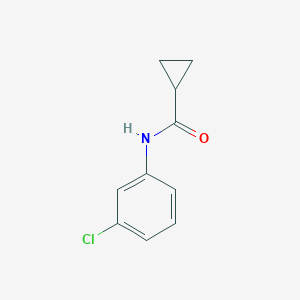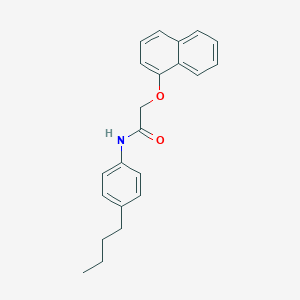![molecular formula C20H16O2 B291390 [1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
[1,1'-Biphenyl]-4-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1'-Biphenyl]-4-yl 2-methylbenzoate, also known as 4'-Methylbiphenyl-4-carboxylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of [1,1'-Biphenyl]-4-yl 2-methylbenzoate is not well understood. However, it is believed to act as a π-conjugated ligand, interacting with metal ions to form coordination complexes. The resulting coordination complexes exhibit unique electronic and optical properties that make them useful in various applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of [1,1'-Biphenyl]-4-yl 2-methylbenzoate. However, studies have shown that it is non-toxic and does not exhibit any significant cytotoxicity or genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1,1'-Biphenyl]-4-yl 2-methylbenzoate has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability under various conditions. However, its low solubility in common solvents can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of [1,1'-Biphenyl]-4-yl 2-methylbenzoate. One potential direction is the development of new MOFs and coordination polymers using [1,1'-Biphenyl]-4-yl 2-methylbenzoate as a ligand. Another direction is the synthesis of new organic semiconductors using [1,1'-Biphenyl]-4-yl 2-methylbenzoate as a building block. Additionally, further studies are needed to understand the mechanism of action of [1,1'-Biphenyl]-4-yl 2-methylbenzoate and its potential applications in other fields such as catalysis and sensing.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-yl 2-methylbenzoate is a chemical compound that has potential applications in various fields. Its synthesis method is well established, and it has been extensively studied in scientific research. While its mechanism of action and physiological effects are not well understood, it has several advantages for lab experiments and offers several future directions for further study.
Métodos De Síntesis
The synthesis of [1,1'-Biphenyl]-4-yl 2-methylbenzoate involves the reaction between 4-methylbenzoic acid and 4-bromobiphenyl in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The reaction proceeds through a Suzuki-Miyaura coupling reaction, resulting in the formation of [1,1'-Biphenyl]-4-yl 2-methylbenzoate.
Aplicaciones Científicas De Investigación
[1,1'-Biphenyl]-4-yl 2-methylbenzoate has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. [1,1'-Biphenyl]-4-yl 2-methylbenzoate has also been used in the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and light-emitting diodes.
Propiedades
Fórmula molecular |
C20H16O2 |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
(4-phenylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-7-5-6-10-19(15)20(21)22-18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
Clave InChI |
TYMPPMXXDMOKBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)




![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)